molecular formula C17H14N4OS2 B2624682 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851980-48-8

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2624682
CAS No.: 851980-48-8
M. Wt: 354.45
InChI Key: CFKKZCBRFADPCN-UHFFFAOYSA-N
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Description

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic heterocycles that have been extensively studied for their potential therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by further functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable and environmentally friendly methods, such as:

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Samarium triflate, iodine.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    4,5-Dimethyl-2-aminobenzothiazole: Similar structure with potential biological activities.

    Benzothiazole-2-carbohydrazide: Another derivative with comparable properties

Uniqueness

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-9-7-8-13-14(10(9)2)19-17(24-13)21-20-15(22)16-18-11-5-3-4-6-12(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKKZCBRFADPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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